Cas no 91-81-6 (Tripelennamine)

Tripelennamine structure
Tripelennamine structure
Produktname:Tripelennamine
CAS-Nr.:91-81-6
MF:C16H21N3
MW:255.358043432236
CID:93671
PubChem ID:5587

Tripelennamine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Tripelennamine
    • Tripelennamine [BAN]
    • Tripelennamine [INN]
    • 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-
    • 2-(Benzyl(2-dimethylaminoethyl)amino)pyridine
    • 2-(N-Benzyl-N-(2-dimethylaminoethyl)amino)pyridine
    • 2750 R.P.
    • N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
    • Benzoxale
    • Cizaron
    • N-benzyl-N',N'-dimethyl-N-[2]pyridyl-ethylenediamine
    • N-benzyl-N',N'-dimethyl-N-pyridin-2-yl-ethane-1,2-diamine
    • Piribenzil
    • Pyribenzamine
    • Pyrinamine base
    • Resistamine
    • Tonaril
    • tripelenamin
    • Tripelennamin
    • Tripelennamina
    • 1,2-Ethanediamine, N,N-dimethyl-N′-(phenylmethyl)-N′-2-pyridinyl- (9CI)
    • Ethylenediamine, N-benzyl-N′,N′-dimethyl-N-2-pyridyl- (4CI)
    • N1,N1-Dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-1,2-ethanediamine (ACI)
    • Pyridine, 2-[benzyl[2-(dimethylamino)ethyl]amino]- (8CI)
    • 1,2-Ethanediamine N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-
    • 2-[Benzyl(2-dimethylaminoethyl)amino]pyridine
    • MeSH ID: D014309
    • N,N-Dimethyl-N′-benzyl-N′-(α-pyridyl)ethylenediamine
    • N-Benzyl-N′,N′-dimethyl-N-2-pyridylethylenediamine
    • NSC 118946
    • PBZ
    • Pyribenzamin
    • Tripelenamine
    • Pyridbenzamine
    • NCI-C60662
    • DB00792
    • SCHEMBL17970
    • pyridine, 2-[benzyl(2-dimethylaminoethyl)amino]-
    • EN300-708778
    • KBio2_000621
    • Tripelennamine 1000 microg/mL in Acetonitrile
    • KBio2_003189
    • Benzyl-(alpha-pyridyl)-dimethylaethylendiamin
    • Pyridine, 2-[benzyl[2-(dimethylamino)ethyl]amino]-
    • AB00053562_13
    • N-Benzyl-N',N'-dimethyl-N-2-pyridylethylenediamine
    • Vetibenzamina
    • 5-22-08-00378 (Beilstein Handbook Reference)
    • Benzyl-(alpha-pyridyl)-dimethylaethylendiamin [German]
    • Pyridine, 2-(benzyl(2-(dimethylamino)ethyl)amino)-
    • Tripelennamine (INN)
    • N-Benzyl-N',N'-dimethyl-N-2-(pyridylethylene)diamine
    • AntiAllergicum Medivet (Salt/Mix)
    • Stanzamine (Salt/Mix)
    • Oprea1_266730
    • IDI1_000534
    • WLN: T6NJ BN1R&2N1&1
    • ReCovr (Salt/Mix)
    • CHEBI:9741
    • Tripelennamina [Italian]
    • DA-78629
    • N,N-Dimethyl-N'-benzyl-N'-(alpha-pyridyl)ethylenediamine
    • BSPBio_003252
    • N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydron;chloride
    • Spectrum4_000374
    • NCGC00018125-03
    • D08645
    • EINECS 202-100-1
    • DTXCID803717
    • KBio3_002472
    • N,N-Dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-1,2-ethanediamine
    • 1,2-Ethanediamine,N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-
    • Pyristine (piristina)
    • NS00003396
    • N,N-dimethyl-N'-(phenylmethyl)-N'-pyridin-2-ylethane-1,2-diamine
    • Tripelennaminum
    • Ts and Blues
    • SBI-0051548.P002
    • L000603
    • DivK1c_000534
    • CAS_91-81-6
    • Spectrum_000141
    • .beta.-Dimethylaminoethyl-2-pyridylbenzylamine
    • BRD-K57033106-003-19-7
    • N-Benzyl-N-(2-pyridyl)-N',N'-dimethyl ethylenediamine
    • Benzyl-.alpha.-pyridyl-dimethyl-aethylendiamin
    • BRD-K57033106-048-04-4
    • N\\'-benzyl-N,N-dimethyl-N\\'-pyridin-2-ylethane-1,2-diamine
    • NINDS_000534
    • 1, N,N-dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-
    • UNII-3C5ORO99TY
    • BRN 0227074
    • Spectrum3_001696
    • N,N-Dimethyl-N'-benzyl-N'-(2-pyridyl)ethylenediamine
    • BRD-K57033106-048-02-8
    • BRD-K57033106-048-03-6
    • Tripelennaminum [INN-Latin]
    • 2-[N-Benzyl-N-(2-dimethylaminoethyl)amino]pyridine
    • NSC_5587
    • Tripelenamina
    • N-Benzyl-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine
    • AB00053562_14
    • NCGC00018125-01
    • Q415203
    • Tripelenamina (INN-Spanish)
    • Spectrum2_000957
    • NSC118946
    • DTXSID8023717
    • .beta.-Dimethylaminoethyl-2-pyridylaminotoluene
    • HSDB 5191
    • TRIPELENNAMINE [MI]
    • NCGC00018125-02
    • N,N-Dimethyl-N'-benzyl-N'-(.alpha.-pyridyl)ethylenediamine
    • BDBM81471
    • 2-(benzyl(2-(dimethylamino)ethyl)amino)pyridine
    • KBioGR_000867
    • R06AC04
    • Ahistamin (Salt/Mix)
    • beta-Dimethylaminoethyl-2-pyridylbenzylamine
    • KBio1_000534
    • Tripelenamina [INN-Spanish]
    • WLN: T6NJ BN1R&2N1&1 &GH
    • Tripelennamine [INN:BAN]
    • NSC-118946
    • beta-Dimethylaminoethyl-2-pyridylaminotoluene
    • Benzyl-(.alpha.-pyridyl)-dimethylaethylendiamin
    • CHEMBL1241
    • KBioSS_000621
    • 3C5ORO99TY
    • KBio2_005757
    • Spectrum5_001581
    • GTPL7318
    • SPBio_000954
    • TRIPELENNAMINE [WHO-DD]
    • CS-0009189
    • Tripelennaminum (INN-Latin)
    • 91-81-6
    • Triplennamine
    • Tri-Tumine (Salt/Mix)
    • Dehistin (Salt/Mix)
    • HY-17428A
    • Ethylenediamine, N-benzyl-N',N'-dimethyl-N-(2-pyridyl)-
    • Tripelannamine
    • D04AA04
    • TRIPELENNAMINE [HSDB]
    • C07180
    • TRIPELENNAMINE [VANDF]
    • N-Benzyl-N',N'-dimethyl-N-(2-pyridyl)ethylenediamine
    • Tripellenamine
    • N-benzyl-N-[2-(dimethylamino)ethyl]pyridin-2-amine
    • Inchi: 1S/C16H21N3/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3
    • InChI-Schlüssel: UFLGIAIHIAPJJC-UHFFFAOYSA-N
    • Lächelt: N1C(N(CCN(C)C)CC2C=CC=CC=2)=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 255.17400
  • Monoisotopenmasse: 255.173547683g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 19
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 236
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nichts
  • Topologische Polaroberfläche: 19.4Ų
  • Oberflächenladung: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Dichte: 1.0683 (rough estimate)
  • Schmelzpunkt: 25°C
  • Siedepunkt: bp0.1 138-142°; bp1.7 185-190°; bp20 193-205°
  • Brechungsindex: nD25 1.5759-1.5765
  • Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents.
  • PSA: 19.37000
  • LogP: 2.64980

Tripelennamine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
T215630-5mg
Tripelennamine
91-81-6
5mg
$ 390.00 2022-06-02
TRC
T215630-10mg
Tripelennamine
91-81-6
10mg
$ 620.00 2022-06-02
Enamine
EN300-708778-1.0g
N-benzyl-N-[2-(dimethylamino)ethyl]pyridin-2-amine
91-81-6
1g
$0.0 2023-06-05
TRC
T215630-2.5mg
Tripelennamine
91-81-6
2.5mg
$ 210.00 2022-06-02

Tripelennamine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous iodide Solvents: Glycerol ,  Choline chloride ;  12 h, 80 °C
Referenz
Sustainable and Scalable Two-Step Synthesis of Thenfadil and Some Analogs in Deep Eutectic Solvents: From Laboratory to Industry
Quivelli, Andrea Francesca; Rossi, Federico Vittorio; Vitale, Paola; Garcia-Alvarez, Joaquin; Perna, Filippo Maria ; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(13), 4065-4072

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Lithium amide Solvents: Toluene ;  8 h, reflux
Referenz
Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK-VEGFR3 protein-protein interaction
Gogate, Priyanka N.; Ethirajan, Manivannan; Kurenova, Elena V.; Magis, Andrew T.; Pandey, Ravindra K.; et al, European Journal of Medicinal Chemistry, 2014, 80, 154-166

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: 2873417-75-3 Solvents: 1,4-Dioxane ;  12 h, 100 °C
Referenz
A General C-N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst
Fan, Ruoqian; Kuai, Meiying; Lin, Dong; Bauer, Felix; Fang, Weiwei, Organic Letters, 2022, 24(47), 8688-8693

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Lithium amide Solvents: Acetonitrile ;  5 min, rt
1.2 48 h, reflux
Referenz
Dual Metalation in a Two-Dimensional Covalent Organic Framework for Photocatalytic C-N Cross-Coupling Reactions
Jati, Ayan ; Dey, Kaushik ; Nurhuda, Maryam ; Addicoat, Matthew A. ; Banerjee, Rahul ; et al, Journal of the American Chemical Society, 2022, 144(17), 7822-7833

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  15 min, 0 °C; 15 min, 25 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 8 h, 25 °C
1.3 Reagents: Water
Referenz
Amination of Phosphorodiamidate-Substituted Pyridines and Related N-Heterocycles with Magnesium Amides
Balkenhohl, Moritz; Heinz, Benjamin; Abegg, Thomas; Knochel, Paul, Organic Letters, 2018, 20(24), 8057-8060

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  rt; 10 min, rt; rt → reflux; 24 h, reflux
Referenz
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology
Hamid, M. Haniti S. A.; Allen, C. Liana; Lamb, Gareth W.; Maxwell, Aoife C.; Maytum, Hannah C.; et al, Journal of the American Chemical Society, 2009, 131(5), 1766-1774

Synthetic Routes 7

Reaktionsbedingungen
Referenz
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir
Chakraborty, Subhajit ; Mondal, Rakesh ; Pal, Subhasree ; Guin, Amit Kumar ; Roy, Lisa ; et al, Journal of Organic Chemistry, 2023, 88(2), 771-787

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Triphenylborane ,  Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Xylene ;  rt → 60 °C; 16 h, 60 °C
Referenz
Nickel-Catalyzed Intramolecular Desulfitative C-N Coupling: A Synthesis of Aromatic Amines
Liu, Jiangjun; Jia, Xiuwen; Chen, Xuemeng; Sun, Haotian; Li, Yue; et al, Journal of Organic Chemistry, 2020, 85(8), 5702-5711

Tripelennamine Raw materials

Tripelennamine Preparation Products

Empfohlene Lieferanten
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jincang Pharmaceutical (Shanghai) Co., LTD.
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
上海贤鼎生物科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
上海贤鼎生物科技有限公司
Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan brilliant Technology Co.,Ltd